Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a cyano group, a fluorosulfonylmethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyano and fluorosulfonylmethyl groups. The tert-butyl ester is then introduced to complete the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Addition of Fluorosulfonylmethyl Group: This step often involves the use of fluorosulfonylmethylating agents under controlled conditions to ensure selective substitution.
Esterification: The final step involves esterification using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and fluorosulfonylmethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano group to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorosulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorosulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or sulfonic acids.
Reduction: Primary amines or other reduced forms of the cyano group.
Substitution: Substituted derivatives where the fluorosulfonyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study the effects of fluorosulfonylmethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorosulfonylmethyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the activity of the target molecules. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-cyanopiperidine-1-carboxylate: Lacks the fluorosulfonylmethyl group, making it less reactive in certain chemical transformations.
Tert-butyl 4-(fluorosulfonylmethyl)piperidine-1-carboxylate:
Tert-butyl 4-cyano-4-(methylsulfonylmethyl)piperidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group, affecting its reactivity and biological activity.
Uniqueness
Tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate is unique due to the presence of both cyano and fluorosulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(fluorosulfonylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O4S/c1-11(2,3)19-10(16)15-6-4-12(8-14,5-7-15)9-20(13,17)18/h4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKFLFQNCBJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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